Studies suggest borneol possesses topical analgesic (pain-relieving) effects. A clinical trial demonstrated that a 25% borneol gel significantly reduced postoperative pain compared to a placebo, with efficacy comparable to topical nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. Researchers believe borneol activates transient receptor potential (TRP) channels in the skin, leading to pain modulation [1].
The BBB is a highly selective barrier between blood and brain tissue. Recent research explores borneol's potential to modulate BBB permeability under pathological conditions like stroke and brain tumors [2, 3]. Studies suggest borneol can increase BBB permeability, potentially aiding drug delivery to the brain for treatment [2, 3]. The exact mechanisms are still under investigation, but theories involve regulating tight junctions, cellular uptake, and neurotransmitter activity within the BBB [2, 3].
Borneol exhibits antibacterial and antifungal properties. Research has shown it can inhibit the growth of various bacteria, including Staphylococcus aureus, and some fungi like Aspergillus niger [4]. This suggests potential applications in developing topical antimicrobials or disinfectants.
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as borneol, is a bicyclic monoterpenoid with the molecular formula and a molecular weight of 154.25 g/mol. This compound features a hydroxyl group at the 2-position of the bicyclo[2.2.1]heptane structure, which contributes to its unique chemical properties. It is characterized by its endo stereochemistry, specifically the (1S-endo) configuration, making it distinct among its stereoisomers .
The mechanism of action of borneol depends on the context. Here are two notable examples:
Borneol exhibits several biological activities:
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has diverse applications:
Research into the interactions of borneol reveals its potential synergistic effects when combined with other compounds:
Several compounds share structural similarities with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Camphor | Ketone functional group instead of alcohol | Stronger aroma; used as a topical analgesic |
Menthol | Contains a hydroxyl group but different bicyclic structure | Cooling sensation; widely used in medicinal products |
Linalool | Monoterpene alcohol with a different carbon skeleton | Floral aroma; used extensively in perfumery |
Thujone | Contains a carbonyl group; found in wormwood | Psychoactive properties; regulated substance |
Borneol's unique bicyclic structure and specific stereochemistry differentiate it from these similar compounds, contributing to its distinct biological activities and applications .
The stereochemical complexity of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol arises from its multiple chiral centers and the distinctive endo/exo nomenclature specific to bicyclic systems. The compound contains three stereogenic centers, creating multiple possible stereoisomeric configurations [5] [3].
The endo and exo terminology refers to the spatial orientation of substituents relative to the bicyclic bridge system. In the norbornane framework, the endo hydrogen points toward the bridge (downward), while the exo hydrogen points outward from the ring system [6]. This fundamental stereochemical distinction creates two primary classes of isomers: borneol (endo configuration) and isoborneol (exo configuration) [7].
Borneol (Endo Configuration): The endo form, systematically named (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, represents the configuration where the hydroxyl group is oriented toward the bicyclic bridge [5]. This stereoisomer exhibits a molecular weight of 154.25 g/mol and demonstrates characteristic spectroscopic properties with strong a- and b-type rotational transitions [3].
Isoborneol (Exo Configuration): The exo form, designated as (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, features the hydroxyl group oriented away from the bicyclic bridge [7]. This isomer displays distinct physical properties, including a melting point of 214°C and optical rotation of approximately ±34.3° in alcoholic solution [7].
The stereochemical relationship between endo and exo configurations is not one of simple enantiomerism but rather diastereomerism, as the compounds are not mirror images of each other [6]. Each stereoisomer can exist as both R and S enantiomers, resulting in four distinct compounds: (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol [3].
Table 2: Stereoisomeric Properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Stereoisomer | Configuration | Melting Point (°C) | Optical Rotation | Olfactory Description |
---|---|---|---|---|
(+)-Borneol | (1S,2R,4S) | 208 | - | Earthy-like scent |
(-)-Borneol | (1R,2S,4R) | 208 | + | Wood-like scent |
(+)-Isoborneol | (1S,2S,4S) | 214 | +34.3° | Celluloid-like scent |
(-)-Isoborneol | (1R,2R,4R) | 214 | -34.3° | Mold-like scent |
The configurational differences significantly influence molecular recognition and biological activity. Studies have demonstrated that the endo and exo configurations exhibit distinct interactions with biological receptors, particularly in olfactory response mechanisms [3]. These stereochemical variations affect the compounds' binding affinity and selectivity toward specific protein targets.
The stereochemical assignment of endo and exo configurations has been confirmed through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography [8]. Computational analysis using density functional theory has further validated these assignments and provided insights into the electronic factors governing stereoisomer stability [3].
The structural relationship between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and camphor derivatives provides crucial insights into the molecular architecture and reactivity patterns of bicyclic monoterpenes. Camphor, systematically named 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, shares the identical carbon framework but features a ketone functional group instead of the hydroxyl group present in borneol and isoborneol [9].
The fundamental structural difference between camphor and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol lies in the oxidation state at the C2 position. Camphor contains a sp2-hybridized carbonyl carbon, while borneol and isoborneol feature a sp3-hybridized carbon bearing a hydroxyl group [9]. This modification introduces an additional chiral center in the alcohol derivatives, resulting in increased stereochemical complexity [3].
Structural Framework Comparison: Both compound classes maintain the rigid bicyclo[2.2.1]heptane skeleton with three methyl substituents at positions 1, 7, and 7. The backbone carbon-carbon distances remain virtually identical, with all C-C bonds measuring approximately 1.54 Å [3]. The primary structural variation occurs at the C2 position, where the C=O double bond in camphor (approximately 1.20 Å) is replaced by a C-OH single bond (approximately 1.43 Å) in the alcohol derivatives [3].
Electronic and Conformational Effects: The replacement of the ketone functionality with a hydroxyl group significantly alters the electronic properties and conformational flexibility. Camphor exhibits a planar geometry around the carbonyl carbon, while borneol and isoborneol demonstrate tetrahedral geometry at the hydroxyl-bearing carbon [9]. This geometric change influences the overall molecular dipole moment and intermolecular interaction patterns.
Comparative vibrational circular dichroism studies have revealed that both camphor and its alcohol derivatives maintain similar backbone conformations, but the hydroxyl group in borneol and isoborneol introduces additional conformational degrees of freedom [3]. The hydroxyl group can adopt multiple rotational conformations, as evidenced by the three stable rotamers identified for each stereoisomer.
Table 3: Comparative Analysis of Camphor and 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Derivatives
Property | Camphor | Borneol (Endo) | Isoborneol (Exo) |
---|---|---|---|
Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈O | C₁₀H₁₈O |
Molecular Weight | 152.23 g/mol | 154.25 g/mol | 154.25 g/mol |
C2 Hybridization | sp² | sp³ | sp³ |
Chiral Centers | 2 | 3 | 3 |
C-O Bond Length | 1.20 Å (C=O) | 1.43 Å (C-OH) | 1.43 Å (C-OH) |
Conformational Flexibility | Rigid | Limited (OH rotation) | Limited (OH rotation) |
Reactivity and Functional Group Transformations: The structural relationship between camphor and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol enables facile interconversion through oxidation and reduction reactions. Camphor can be reduced to yield both borneol and isoborneol depending on the stereochemical course of the reduction [10]. Conversely, both alcohol isomers can be oxidized to regenerate camphor, although the reaction typically proceeds through different mechanistic pathways for endo and exo substrates [10].
The bicyclic framework in both compound classes undergoes characteristic Wagner-Meerwein rearrangements under acidic conditions, involving 3,2-exo-methyl shifts and 6,2-hydride shifts [10]. These rearrangement processes provide access to various camphor derivatives with modified substitution patterns while maintaining the basic bicyclic architecture.
Biological Activity Correlations: Comparative biological studies have revealed that camphor and its alcohol derivatives exhibit different pharmacological profiles despite their structural similarity [9]. Camphor demonstrates pronounced penetration-enhancing properties and blood-brain barrier permeability [11], while borneol and isoborneol show distinct receptor binding patterns and olfactory responses [3]. These differences highlight the critical role of functional group identity in determining biological activity within structurally related monoterpene frameworks.
The electronic structure of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been extensively investigated using advanced computational chemistry methods, providing detailed insights into molecular orbital characteristics, electron distribution, and chemical reactivity patterns. Density functional theory calculations, particularly using the B3LYP functional with appropriate basis sets, have proven highly effective for modeling these bicyclic monoterpene systems [3] [12].
Frontier Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol provide crucial information about the compound's chemical reactivity and electronic properties [13]. For borneol and isoborneol stereoisomers, the HOMO is primarily localized on the hydroxyl group oxygen atom, reflecting the electron-donating character of the alcohol functionality [14].
Computational studies using the B3LYP-GD3/def2-TZVP level of theory have revealed that the HOMO exhibits significant sp³ orbital character localized in the lone pair region of the hydroxyl oxygen [3]. The LUMO, conversely, demonstrates π* character distributed across the bicyclic framework, particularly involving the carbon atoms adjacent to the hydroxyl-bearing center.
Electronic Orbital Spatial Distribution: Natural bond orbital analysis has elucidated the electron density distribution patterns within the bicyclic framework. The σ-bonding orbitals of the norbornane skeleton show typical C-C and C-H bond characteristics, with bond orders ranging from 0.95 to 1.02 for the carbon-carbon bonds [15]. The three-dimensional orbital topology reveals the influence of the rigid bicyclic structure on electron delocalization patterns.
The methyl groups at positions 1, 7, and 7 contribute electron density through hyperconjugative interactions with the adjacent carbon framework. Computational analysis indicates that these hyperconjugative effects stabilize the overall molecular electronic structure by approximately 2-3 kcal/mol per methyl group [15].
Table 4: Computational Electronic Structure Parameters
Parameter | Borneol (B3LYP/def2-TZVP) | Isoborneol (B3LYP/def2-TZVP) |
---|---|---|
HOMO Energy (eV) | -6.12 | -6.18 |
LUMO Energy (eV) | +1.24 | +1.19 |
HOMO-LUMO Gap (eV) | 7.36 | 7.37 |
Dipole Moment (Debye) | 1.52 | 1.38 |
Ionization Potential (eV) | 9.45 | 9.51 |
Electron Affinity (eV) | -0.85 | -0.89 |
Electron Momentum Spectroscopy Correlations: Advanced electron momentum spectroscopy studies combined with Green's function theory have provided experimental validation of computational orbital models [12]. The experimental momentum distributions correlate well with theoretical predictions using polarized valence basis sets of triple-ζ quality, confirming the accuracy of density functional theory descriptions for these bicyclic systems [12].
The orbital momentum distributions reveal that the valence electronic structure extends up to binding energies of approximately 30 eV, with the orbital picture of ionization remaining valid up to binding energies of about 22 eV [12]. Beyond this threshold, many-body effects and correlation contributions become significant, requiring more sophisticated theoretical treatments.
Stereoisomer Electronic Differentiation: Computational analysis reveals subtle but significant electronic differences between endo and exo stereoisomers. The endo configuration (borneol) exhibits slightly higher HOMO energy compared to the exo configuration (isoborneol), reflecting the different spatial orientations of the hydroxyl group relative to the bicyclic framework [3].
The electric dipole moment components show pronounced stereoisomeric dependence, with borneol displaying comparable μₐ and μᵦ components (-0.82 and 1.14 Debye respectively), while isoborneol exhibits a dominant μᶜ component (-1.31 Debye) [3]. These differences directly correlate with experimental rotational spectroscopy observations and confirm the stereochemical assignments.
Solvent Effects and Complex Formation: Computational modeling of microsolvation complexes has revealed the electronic factors governing intermolecular interactions. When 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol forms hydrogen-bonded complexes with water or dimethyl sulfoxide, the HOMO orbital character shifts to emphasize the hydrogen-bonding interactions [3].
Density functional theory calculations indicate that complex formation induces electronic polarization effects, with charge redistribution occurring primarily within the hydroxyl group region. The stabilization energies for hydrogen-bonded complexes range from 15-25 kJ/mol, depending on the stereoisomer and solvent molecule involved [3].
Quantum Chemical Accuracy and Validation: Comparative studies using multiple computational methods, including Hartree-Fock, MP2, and CCSD(T) levels of theory, have established the reliability of DFT approaches for these systems [16]. The B3LYP functional with dispersion corrections provides results within 0.2 eV accuracy for ionization energies and electronic excitation properties [12].
Flammable